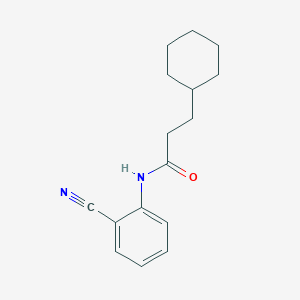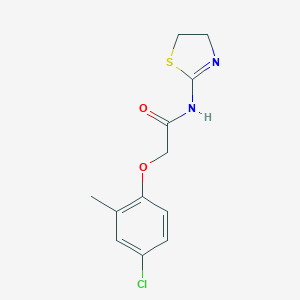![molecular formula C21H24BrN3O2 B239752 2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B239752.png)
2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with the molecular formula C21H24BrN3O2 This compound is characterized by the presence of a bromine atom, a benzamide group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the coupling of the brominated benzamide with 4-(4-isobutyryl-1-piperazinyl)phenylamine under specific reaction conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the aid of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules .
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antibacterial agent due to its ability to interact with biological targets .
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly for its activity against certain types of cancer cells.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors in the body.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- N-(4-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 4-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
Uniqueness
2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C21H24BrN3O2 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
2-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H24BrN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)17-9-7-16(8-10-17)23-20(26)18-5-3-4-6-19(18)22/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
Clé InChI |
BNXKBZIAYJYTRJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)






![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B239692.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B239707.png)
